Cas no 1395492-92-8 (2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester)

2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester is a fluorinated pyridopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. The tert-butyl ester group enhances stability and facilitates handling during synthetic processes, while the 4-fluorophenyl moiety may contribute to improved binding affinity in target interactions. This compound serves as a versatile intermediate for the development of biologically active molecules, particularly in kinase inhibitor design. Its rigid heterocyclic core offers structural diversity for further functionalization. The fluorine substituent can influence pharmacokinetic properties, such as metabolic stability and membrane permeability. This scaffold is of interest for probing structure-activity relationships in drug discovery programs.
2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester structure
1395492-92-8 structure
商品名:2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester
CAS番号:1395492-92-8
MF:C14H12N3O2F
メガワット:273.26238
CID:1028541
PubChem ID:71711047

2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester 化学的及び物理的性質

名前と識別子

    • 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
    • 2-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid
    • 1395492-92-8
    • 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylicacid
    • DTXSID30856739
    • CS-0445685
    • G11567
    • 2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester
    • インチ: InChI=1S/C14H12FN3O2/c15-11-3-1-9(2-4-11)13-16-7-10-8-18(14(19)20)6-5-12(10)17-13/h1-4,7H,5-6,8H2,(H,19,20)
    • InChIKey: UMORPOGOIAMBJC-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC(=C1)F)C2=NC=C3CN(CCC3=N2)C(=O)O

計算された属性

  • せいみつぶんしりょう: 273.09135480g/mol
  • どういたいしつりょう: 273.09135480g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 360
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 66.3Ų

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ふってん: 396.6±52.0 °C at 760 mmHg
  • フラッシュポイント: 193.7±30.7 °C
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester セキュリティ情報

2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029186832-1g
2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
1395492-92-8 95%
1g
$436.56 2022-04-02
A2B Chem LLC
AA61000-1g
2-(4-Fluoro-phenyl)-7,8-dihydro-5h-pyrido[4,3-d]pyrimidine-6-carboxylic acidtert-butyl ester
1395492-92-8 97%
1g
$394.00 2024-04-20
TRC
F599995-100mg
2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester
1395492-92-8
100mg
$ 160.00 2022-06-04
TRC
F599995-50mg
2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester
1395492-92-8
50mg
$ 95.00 2022-06-04
A2B Chem LLC
AA61000-500mg
2-(4-Fluoro-phenyl)-7,8-dihydro-5h-pyrido[4,3-d]pyrimidine-6-carboxylic acidtert-butyl ester
1395492-92-8 97%
500mg
$278.00 2024-04-20
1PlusChem
1P001BOO-1g
Pyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, 2-(4-fluorophenyl)-7,8-dihydro-, 1,1-dimethylethyl ester
1395492-92-8 97%
1g
$497.00 2024-06-21
1PlusChem
1P001BOO-500mg
Pyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, 2-(4-fluorophenyl)-7,8-dihydro-, 1,1-dimethylethyl ester
1395492-92-8 97%
500mg
$345.00 2024-06-21
TRC
F599995-10mg
2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester
1395492-92-8
10mg
$ 50.00 2022-06-04
Chemenu
CM164673-1g
2-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
1395492-92-8 95%
1g
$*** 2023-03-30

2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester 関連文献

2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl esterに関する追加情報

Exploring the Synthesis and Applications of 2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic Acid tert-butyl Ester (CAS No. 1395492-92-8)

The compound 2-(4-fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester, identified by CAS No. 1395492-92-8, represents a structurally complex molecule with significant potential in medicinal chemistry and drug discovery. Its architecture combines a fluorinated phenyl group at the 2-position of a pyrido[4,3-d]pyrimidine core, which is further functionalized with a tert-butyloxycarbonyl (t-Boc) protecting group at the 6-position carboxylic acid moiety. This configuration positions it as an intermediate in the synthesis of bioactive compounds targeting diverse therapeutic areas.

Recent advancements in synthetic methodologies have enhanced accessibility to this compound. A 2023 study published in Chemical Communications demonstrated a one-pot synthesis via microwave-assisted cyclization of o-fluorophenylalanine derivatives with isatoic anhydride. The incorporation of a tert-butyloxycarbonyl group simplifies purification steps while preserving structural integrity during downstream reactions. Such strategies align with green chemistry principles by reducing solvent usage and minimizing waste compared to traditional multi-step protocols.

In preclinical research contexts, this compound's pyrido[4,3-d]pyrimidine scaffold has drawn attention for its ability to modulate protein kinase activity. A collaborative study between pharmaceutical researchers in 2024 revealed that analogs retaining this core structure exhibited submicromolar IC₅₀ values against Aurora kinase A—a validated target in oncology. The fluorophenyl substituent enhances ligand efficiency by optimizing π-stacking interactions with enzyme active sites while the tert-butyloxycarbonyl group facilitates orthogonal deprotection strategies during lead optimization.

Beyond enzymatic targets, this compound's structural features make it an ideal precursor for developing peptide-based therapeutics. Its carboxylic acid ester functionality enables solid-phase peptide synthesis (SPPS) coupling reactions under mild conditions. A 2023 review in Nature Reviews Drug Discovery highlighted such hybrid molecules as promising candidates for targeted delivery systems due to their dual capacity to cross biological membranes and undergo intracellular deprotection via esterase-mediated cleavage.

In the context of antibacterial drug development, recent findings suggest that substituents at the pyrido[4,3-d]pyrimidine ring can modulate efflux pump inhibition—a critical mechanism for overcoming antibiotic resistance. Computational docking studies using AutoDock Vina demonstrated that fluorine substitution at the phenyl ring enhances binding affinity to MexAB-OprM efflux pumps in Pseudomonas aeruginosa, a pathogen responsible for hospital-acquired infections.

Spectroscopic characterization confirms its molecular identity: NMR data shows characteristic signals at δ 7.8–8.1 ppm corresponding to pyridopyrimidine aromatic protons and δ 1.5 ppm indicative of the tert-butyloxycarbonyl methyl groups. X-ray crystallography revealed a planar pyrido[4,3-d]pyrimidine ring system with dihedral angles confirming the 7,8-dihydro configuration essential for maintaining hydrogen bonding capabilities.

Clinical translation efforts are exploring its use as a prodrug component where controlled deprotection releases active pharmacophores under physiological conditions. In vitro metabolic stability assays conducted using human liver microsomes showed half-lives exceeding two hours when retaining the tert-butoxycarbonyl group—a favorable profile compared to unprotected analogs undergoing rapid hydrolysis.

Ongoing research is investigating its role in developing PROTAC-based therapies by exploiting its ability to form bivalent interactions with E3 ligases. A recent patent application (WO |||IP_ADDRESS||| ) describes conjugates where this compound serves as a scaffold linking ligands for von Hippel-Lindau (VHL) E3 ligase and oncogenic transcription factors—a strategy showing promise in preclinical models of triple-negative breast cancer.

Sustainability considerations have driven innovations in its production scale-up. Continuous flow chemistry systems now enable gram-scale synthesis with >90% yield under solvent-free conditions using microwave irradiation—a significant improvement over batch processes requiring hazardous solvents like DMF or DCM.

The compound's structural versatility continues to inspire novel applications: recent studies demonstrate its utility as a fluorescent probe when combined with boron dipyrromethene (BODIPY) derivatives via click chemistry reactions—enabling real-time imaging of cellular uptake processes without compromising metabolic stability profiles.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.